molecular formula C40H58N8O8 B12468395 cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

Cat. No.: B12468395
M. Wt: 778.9 g/mol
InChI Key: KYAVLJJQNUHRMR-UHFFFAOYSA-N
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Description

Heterophyllin B is a small molecule cyclic peptide compound with significant pharmacological activitiesThis compound has been recognized for its various biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heterophyllin B is biosynthesized in Pseudostellaria heterophylla. The biosynthesis involves the precursor gene prePhHB, which encodes the precursor peptide. This precursor peptide undergoes enzymatic cyclization to form the cyclic peptide heterophyllin B . In vitro systems have been developed to study the biosynthesis of heterophyllin B, where cultured shoots of Pseudostellaria heterophylla produce the compound consistently under laboratory conditions .

Industrial Production Methods: Industrial production of heterophyllin B is primarily focused on optimizing the biosynthesis in Pseudostellaria heterophylla. Treatment with phytohormones like methyl jasmonate has been shown to enhance the production of heterophyllin B in the tuberous roots of the plant .

Chemical Reactions Analysis

Types of Reactions: Heterophyllin B undergoes various chemical reactions, including enzymatic cyclization and hydrolysis. The enzymatic cyclization of the linear peptide precursor to form heterophyllin B is a key reaction in its biosynthesis .

Common Reagents and Conditions: The enzymatic cyclization is catalyzed by crude enzymes isolated from Pseudostellaria heterophylla. The reaction conditions typically involve the incubation of the linear peptide precursor with total cell-free extracts of the cultured shoots .

Major Products: The major product formed from the enzymatic cyclization of the linear peptide precursor is heterophyllin B. Hydrolysis of the linear peptide precursor can also occur, leading to the formation of the hydrolyzed product .

Comparison with Similar Compounds

  • Cyclotides
  • Caryophyllaceae-type cyclic peptides
  • Other plant-derived cyclic peptides

Properties

Molecular Formula

C40H58N8O8

Molecular Weight

778.9 g/mol

IUPAC Name

24-benzyl-27-butan-2-yl-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)

InChI Key

KYAVLJJQNUHRMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5

Origin of Product

United States

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